molecular formula C6H5F3O2 B8184580 2-Trifluoromethyl-1,3-cyclopentanedione CAS No. 89049-67-2

2-Trifluoromethyl-1,3-cyclopentanedione

Cat. No.: B8184580
CAS No.: 89049-67-2
M. Wt: 166.10 g/mol
InChI Key: MKIDRGJURJRSEB-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-1,3-cyclopentanedione is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopentanedione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-1,3-cyclopentanedione can be achieved through several methods. One common approach involves the reaction of trifluoroacetic acid with cyclopentanedione under acidic conditions. Another method includes the use of trifluoromethyl ketones as starting materials, which undergo cyclization reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-1,3-cyclopentanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted quinones, alcohols, and various substituted cyclopentanediones, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-Trifluoromethyl-1,3-cyclopentanedione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-1,3-cyclopentanedione involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and stability, allowing it to interact with enzymes and receptors more effectively. The pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Trifluoromethyl-1,4-benzoquinone
  • 2-Chloro-2-trifluoromethyl-1,3-cyclopentanedione
  • Trifluoromethyl-substituted poly-1,2,3-triazole compounds

Uniqueness

2-Trifluoromethyl-1,3-cyclopentanedione is unique due to its specific trifluoromethyl substitution on the cyclopentanedione ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(trifluoromethyl)cyclopentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)5-3(10)1-2-4(5)11/h5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIDRGJURJRSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542359
Record name 2-(Trifluoromethyl)cyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89049-67-2
Record name 2-(Trifluoromethyl)cyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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